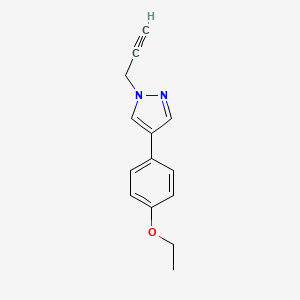
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinic acid core substituted with a 4-isopropylpiperazin-1-yl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid typically involves the reaction of 4-isopropylpiperazine with nicotinic acid derivatives under controlled conditions. One common method includes the catalytic N-formylation of 4-isopropylpiperazine followed by subsequent reactions to introduce the nicotinic acid moiety . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as sulfated tungstate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylpiperazine derivatives: These compounds share the piperazine core and exhibit similar biological activities.
Nicotinic acid derivatives: These compounds have the nicotinic acid core and are known for their diverse pharmacological properties.
Uniqueness
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid is unique due to the combination of the piperazine and nicotinic acid moieties, which imparts distinct chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-11(3)8-12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
SXWJGZDMRKJBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





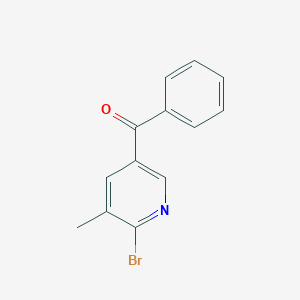

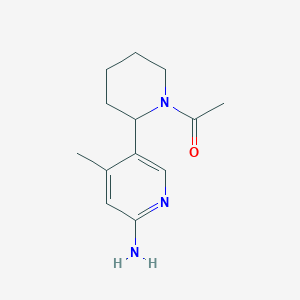

![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)
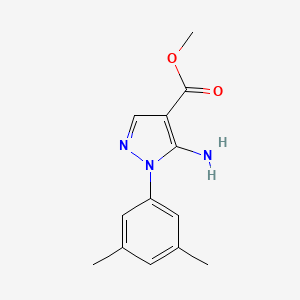
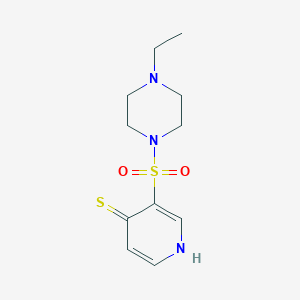
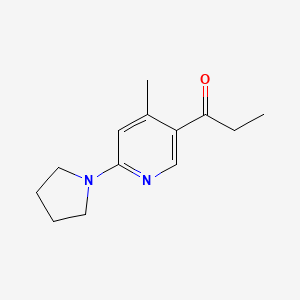
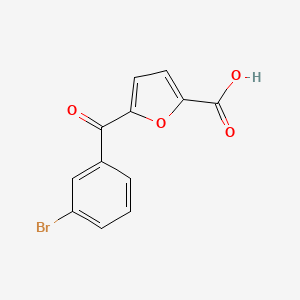
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)
